molecular formula C6H4N2OS2 B080083 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 10551-15-2

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B080083
CAS No.: 10551-15-2
M. Wt: 184.2 g/mol
InChI Key: BRVMOBLCZJOKJV-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both thiophene and oxadiazole rings. Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen.

Mechanism of Action

Target of Action

Similar compounds, such as 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, have been investigated for their in vitro activities against human hepatocellular carcinoma (hepg-2) and human lung cancer (a-549) cell lines . This suggests that the compound may interact with cellular targets that play a crucial role in these types of cancers.

Mode of Action

It’s worth noting that similar compounds have shown promising activities against hepg-2 and a-549 cell lines . The results of molecular docking supported the biological activity with total binding energy . This suggests that the compound may interact with its targets in a way that inhibits the growth of these cancer cells.

Biochemical Pathways

xylophilus . This suggests that the compound may interact with similar biochemical pathways, leading to downstream effects that inhibit the growth of certain cancer cells.

Result of Action

Similar compounds have shown promising activities against hepg-2 and a-549 cell lines . This suggests that the compound may have a cytotoxic effect on these cancer cells.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .

Biochemical Analysis

Biochemical Properties

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol has been found to interact with a variety of enzymes and proteins. For instance, it has been reported to have potential antiproliferative activity against cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation . The compound’s interaction with CDK-2 suggests that it may influence the regulation of the cell cycle.

Cellular Effects

In terms of cellular effects, this compound has been shown to exhibit promising activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. For instance, molecular docking studies have shown that the compound has a strong binding interaction with the active binding site of CDK-2 protein . This interaction could lead to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Based on its structural similarity to other thiophene and oxadiazole derivatives, it could be hypothesized that it may be involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-thiol.

    Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole.

Uniqueness

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other thiophene or oxadiazole derivatives .

Properties

IUPAC Name

5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVMOBLCZJOKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351720
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10551-15-2
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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